(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine
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Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds. The compound’s unique structure, featuring a cyclopropane ring and phenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of phenylcyclopropanamine with dihydroxybutanedioic acid under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Serves as an intermediate in the synthesis of drugs targeting various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound’s cyclopropane ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)-, (2R)-hydroxy(phenyl)ethanoate: Another chiral compound with similar structural features but different substituents, leading to distinct chemical properties and applications.
Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)-, (2R)-hydroxy(phenyl)ethanoate: Used as an intermediate in the synthesis of platelet aggregation inhibitors.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in drug synthesis highlight its importance in the pharmaceutical industry .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,2S)-2-phenylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m01/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYXZOHOQZKPZ-YFQRKTQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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